3'-Methyl-4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester
Description
Chemical Structure and Key Features
3'-Methyl-4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester is a boronate ester derivative with a biphenyl backbone. Its structure includes a methyl ester group at the 4-position of the biphenyl system, a methyl substituent at the 3'-position, and a pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group at the 4'-position. This configuration enhances its stability and reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials science applications .
Synthesis
The compound is synthesized via palladium-catalyzed cross-coupling reactions, often involving methyl 3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)propionate or similar boronates as intermediates. highlights the use of such methods, though yields can be low (e.g., 5% for structurally related BPEA-2), reflecting challenges in steric hindrance and purification . Commercial suppliers like Combi-Blocks and AK Scientific list it with ≥95% purity (CAS 1411993-04-8, MFCD29067530), indicating standardized production protocols .
Properties
IUPAC Name |
methyl 4-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BO4/c1-14-13-17(15-7-9-16(10-8-15)19(23)24-6)11-12-18(14)22-25-20(2,3)21(4,5)26-22/h7-13H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPUXPYXSCLGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl-4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester typically involves the reaction of 3’-methyl-4’-bromobiphenyl-4-carboxylic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst.
Chemical Reactions Analysis
Types of Reactions
3’-Methyl-4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Organoboron Compounds: Resulting from hydroboration reactions.
Phenols: Produced via oxidation of the boronic ester.
Scientific Research Applications
The compound features a biphenyl core with a methyl ester and a pinacolborane moiety that enhances its reactivity in various chemical reactions.
Organic Synthesis
The pinacolborane group in this compound facilitates the Suzuki coupling reaction , which is essential for forming carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound acts as a versatile building block for creating new materials with desired properties.
Case Study: Synthesis of Aggregation-Induced Emission Molecules
In a study, the compound was employed as a linker in the synthesis of aggregation-induced emission (AIE) molecules. These AIE molecules exhibited an absolute quantum yield of 12.9%, demonstrating their potential in optoelectronic applications such as organic light-emitting diodes (OLEDs) and sensors .
Photovoltaic Applications
The compound has been utilized in the development of dyes for dye-sensitized solar cells (DSSCs) . A specific study reported that a dye synthesized using this compound achieved a power conversion efficiency (PCE) of 4.94%, with a current density of 13.60 mA/cm² and an open-circuit voltage of 620 mV . This highlights its potential in renewable energy technologies.
Antimicrobial Research
Recent investigations have explored the use of derivatives of this compound as potential antimicrobial agents. For instance, diethyl benzylphosphonate derivatives containing the pinacolborane group were tested against various Escherichia coli strains. The results indicated significant cytotoxic effects, suggesting that modifications involving this compound could lead to new antimicrobial drugs .
Material Science
The incorporation of the pinacolborane moiety allows for post-functionalization of materials, making it valuable in developing advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These frameworks are crucial for applications in gas storage, separation technologies, and catalysis.
Photovoltaic Performance Metrics
| Metric | Value |
|---|---|
| Current Density | 13.60 mA/cm² |
| Open-Circuit Voltage | 620 mV |
| Fill Factor | 58.2% |
| Power Conversion Efficiency | 4.94% |
Antimicrobial Activity Results
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Diethyl Benzylphosphonate | Varies by strain | Approximately 60 times higher than MIC |
| Compound with Pinacolborane Group | No significant effect on MIC | Similar patterns observed |
Mechanism of Action
The mechanism of action of 3’-Methyl-4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester reacts with aryl halides in the presence of a palladium catalyst, forming a palladium complex. This complex undergoes transmetalation and reductive elimination steps, leading to the formation of the desired biaryl product .
Comparison with Similar Compounds
Compound A : Methyl 3'-methyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate (CAS 1256358-85-6)
- Structural Difference : The carboxylic acid methyl ester group is at the 3-position of the biphenyl system instead of the 4-position.
- However, this isomer is less commonly reported in catalytic applications .
Compound B : Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1207448-16-5)
- Structural Difference: A simplified monocyclic analog lacking the biphenyl extension.
- Impact : Reduced conjugation lowers thermal stability and limits utility in synthesizing extended π-systems (e.g., OLED materials). However, its simpler structure facilitates higher synthetic yields (≥98% purity reported) .
Functional Group Modifications
Compound C : [2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid methyl ester (CAS 1415960-53-0)
- Structural Difference : Incorporates a fluorine atom at the 2-position and an acetic acid methyl ester side chain.
- Impact : Fluorination enhances electrophilicity, improving reactivity in aryl-aryl bond formations. The acetic acid ester group introduces additional steric bulk, which may hinder coupling efficiency in sterically crowded environments .
Compound D : 4′-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol (CAS 760989-91-1)
- Structural Difference : Replaces the methyl ester with a hydroxyl group at the 4-position.
- Impact : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. However, it reduces stability under acidic or oxidative conditions, limiting its use in certain catalytic systems .
Performance Metrics
Critical Analysis of Research Trends
Recent studies emphasize optimizing Suzuki-Miyaura couplings for boronates like the target compound, leveraging computational models to predict steric and electronic effects . details NMR spectral shifts (e.g., δ 7.85 ppm for aromatic protons) that correlate with substituent positioning, aiding in structural validation. Meanwhile, suppliers like CymitQuimica and TCI America are expanding catalogs of biphenyl boronate esters, reflecting growing demand in high-throughput screening .
Biological Activity
The compound 3'-Methyl-4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester (CAS No. 1381957-27-2) is a derivative of biphenyl and a boron-containing compound. Its unique structure suggests potential applications in medicinal chemistry and materials science. This article reviews its biological activity based on available research findings.
- Molecular Formula : C20H23BO4
- Molecular Weight : 338.21 g/mol
- Appearance : White to almost white powder or crystalline solid
- Melting Point : 80.0 to 84.0 °C
Biological Activity Overview
Research indicates that compounds containing boron moieties exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The specific biological activities of the compound are summarized below.
Cytotoxicity
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. Research on related compounds indicates that modifications to the phenyl ring can significantly influence cytotoxic effects against various cell lines . The presence of the dioxaborolane group may also play a role in modulating these effects.
Structure-Activity Relationship (SAR)
The biological activity of boron-containing compounds often depends on their structural features. In the case of this compound:
- Boron Atom : The dioxaborolane structure is known for its ability to interact with biological targets through reversible covalent bonding.
- Aromatic Rings : The biphenyl structure can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating diethyl benzylphosphonates found that introducing a boronic acid moiety significantly enhanced antimicrobial activity against E. coli strains . This supports the hypothesis that similar modifications in our compound could yield beneficial effects.
- Cytotoxic Studies : Research indicated that phenyl derivatives with specific substituents exhibit varying levels of cytotoxicity against cancer cell lines . This underscores the importance of further investigating the cytotoxic potential of our compound through in vitro assays.
- Inflammatory Response Modulation : Compounds with similar structural motifs have been studied for their ability to modulate inflammatory pathways, particularly through interactions with receptors involved in immune responses . The potential for this compound to influence such pathways warrants further investigation.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H23BO4 |
| Molecular Weight | 338.21 g/mol |
| Melting Point | 80.0 - 84.0 °C |
| Purity | >98% (GC) |
| Biological Activity | Observed Effects |
|---|---|
| Antimicrobial | Enhanced activity noted |
| Cytotoxicity | Varies with substituents |
| Inflammatory modulation | Potential interaction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
